molecular formula C26H23FN2O3S2 B2508028 N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1105250-39-2

N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No. B2508028
CAS RN: 1105250-39-2
M. Wt: 494.6
InChI Key: IRCJRPPRAHTCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide" is a structurally complex molecule that may be related to various benzo[b]thiophene derivatives, which have been studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related research can give insights into its possible synthesis, structure, and properties.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves multi-step reactions, starting from simple precursors like fluorobenzene or benzoic acid. For instance, the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines involves a fluorine-directed metalation/formylation followed by thiophene annulation and amidination . Similarly, the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives includes coupling reactions using DCC and HOBt . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to introduce the specific substituents.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of a related molecule was determined to be in the monoclinic P21/c space group . The molecular docking studies of these compounds can also provide insights into their potential interactions with biological targets, such as enzymes or receptors .

Chemical Reactions Analysis

The chemical reactivity of benzo[b]thiophene derivatives can be influenced by the substituents on the benzene and thiophene rings. Nitration reactions, for example, can occur at various positions on the benzene ring, depending on the reaction conditions . The presence of electron-withdrawing or electron-donating groups can significantly affect the outcome of such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives, such as solubility, stability, and electronic properties, are crucial for their biological activity. The lipophilicity of these compounds, as indicated by their octanol-water partition coefficients, can affect their bioavailability and ability to cross biological membranes . The thermal stability can be assessed using techniques like TGA and DTA . Additionally, the electronic properties, including HOMO-LUMO gaps and hyperpolarizability, can be predicted using computational methods like DFT .

Scientific Research Applications

Antimalarial Activity

Benzothiophene derivatives, including compounds similar to the specified chemical structure, have been identified as potent inhibitors of the Plasmodium falciparum enoyl-ACP reductase (PfENR), suggesting their potential in the development of new antimalarial drugs. The inhibition of PfENR, an enzyme critical for the fatty acid biosynthesis in Plasmodium species, highlights a promising approach to antimalarial therapy (Banerjee et al., 2011).

Enzyme Inhibition for Therapeutic Applications

Aromatic sulfonamide inhibitors have shown significant inhibition against carbonic anhydrases (CAs), enzymes implicated in various diseases, including glaucoma, epilepsy, and cancer. The synthesis and testing of new sulfonamide compounds reveal their potential as selective inhibitors for different isoforms of CAs, suggesting therapeutic applications in managing conditions associated with dysregulated CA activity (Supuran et al., 2013).

Antiproliferative Activities Against Cancer Cells

Pyrazole-sulfonamide derivatives have been synthesized and characterized for their in vitro antiproliferative activities against various cancer cell lines, including HeLa and C6. Some derivatives showed promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs, indicating their potential in cancer therapy (Mert et al., 2014).

Antimicrobial and Antibiofilm Properties

New thiourea derivatives have been synthesized and tested for their antimicrobial activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. The results demonstrate the potential of these derivatives as novel antimicrobial agents with antibiofilm properties, offering a promising strategy to combat resistant bacterial infections (Limban et al., 2011).

Material Science and Polymer Synthesis

In material science, the synthesis of novel polyamides based on multi-ring flexible dicarboxylic acids has been explored. These polyamides, characterized by high molecular weight and solubility in polar solvents, exhibit properties suitable for the production of tough, flexible, and transparent films. Such materials could find applications in various industrial and technological domains, highlighting the versatility of benzothiophene derivatives in polymer chemistry (Hsiao & Chang, 1996).

properties

IUPAC Name

N-benzyl-4-(3-fluorophenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O3S2/c1-18-8-6-13-22(14-18)29(2)34(31,32)25-23(20-11-7-12-21(27)15-20)17-33-24(25)26(30)28-16-19-9-4-3-5-10-19/h3-15,17H,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCJRPPRAHTCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.